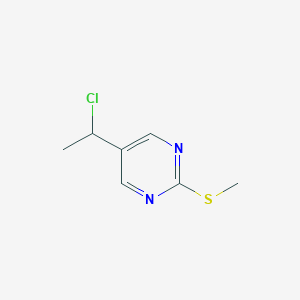
5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine: is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine typically involves the chlorination of an appropriate precursor, such as 5-ethyl-2-(methylsulfanyl)pyrimidine. The reaction is carried out under controlled conditions using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced back to the sulfide form.
Addition Reactions: The pyrimidine ring can participate in various addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include ethers, amines, or other substituted derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of the pyrimidine derivatives.
Scientific Research Applications
Chemistry: 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of pyrimidine derivatives on cellular processes. It may also serve as a precursor for the synthesis of pharmaceutical agents.
Industry: Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications requiring specific reactivity.
Mechanism of Action
The mechanism of action of 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine depends on its application. In chemical reactions, the chloroethyl group acts as a leaving group, facilitating nucleophilic substitution. The methylsulfanyl group can undergo oxidation or reduction, altering the compound’s reactivity and interaction with other molecules.
Molecular Targets and Pathways: In biological systems, pyrimidine derivatives often interact with enzymes and nucleic acids, influencing processes like DNA replication and repair. The specific molecular targets and pathways would depend on the derivative’s structure and functional groups.
Comparison with Similar Compounds
- 5-(1-Chloroethyl)-4-methylpyrimidine
- 5-(1-Chloroethyl)-2-(methylthio)pyrimidine
- 5-(1-Chloroethyl)-2-(ethylsulfanyl)pyrimidine
Comparison: Compared to similar compounds, 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine is unique due to the presence of both a chloroethyl and a methylsulfanyl group
Properties
CAS No. |
120717-48-8 |
|---|---|
Molecular Formula |
C7H9ClN2S |
Molecular Weight |
188.68 g/mol |
IUPAC Name |
5-(1-chloroethyl)-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C7H9ClN2S/c1-5(8)6-3-9-7(11-2)10-4-6/h3-5H,1-2H3 |
InChI Key |
GIOPPYDXCDNLKH-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=C(N=C1)SC)Cl |
Canonical SMILES |
CC(C1=CN=C(N=C1)SC)Cl |
Synonyms |
Pyrimidine, 5-(1-chloroethyl)-2-(methylthio)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)

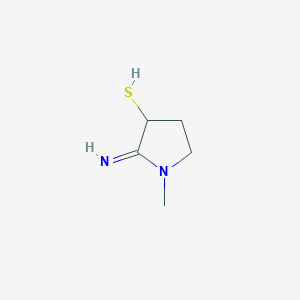

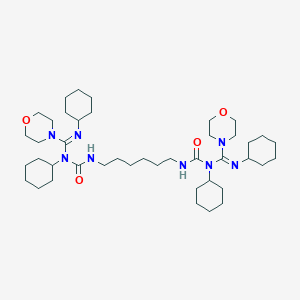
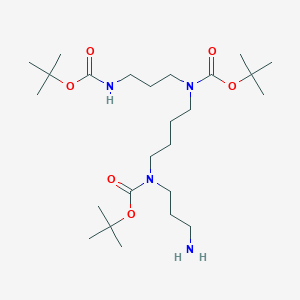
![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)
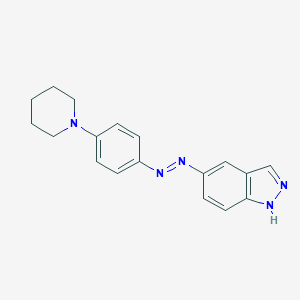
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)
![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)
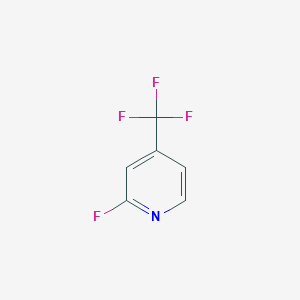

![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)

